

## A Comparative Analysis of Tianafac's Efficacy in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This guide provides a comparative overview of the analgesic efficacy of **Tianafac**, a novel non-steroidal anti-inflammatory drug (NSAID), against the commonly used anticonvulsant, Gabapentin, in validated in vivo models of neuropathic pain. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the therapeutic potential of **Tianafac**.

### **Executive Summary**

Neuropathic pain remains a significant clinical challenge with a substantial unmet need for more effective and safer treatment options. This report details the preclinical evaluation of **Tianafac** in a rat model of chronic constriction injury (CCI), a gold-standard model for inducing neuropathic pain. The analgesic effects of **Tianafac** were benchmarked against Gabapentin, a widely prescribed medication for neuropathic pain. Our findings indicate that **Tianafac** demonstrates a significant and dose-dependent anti-hyperalgesic effect, comparable to that of Gabapentin in mitigating mechanical allodynia and thermal hyperalgesia.

# Comparative Efficacy in a Chronic Constriction Injury (CCI) Model

The study utilized a CCI model in rats to induce a persistent neuropathic pain state. The efficacy of orally administered **Tianafac** (at doses of 1 mg/kg and 10 mg/kg) was compared to



Gabapentin (100 mg/kg) and a vehicle control. Pain responses were assessed using the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia.

**Data Presentation** 

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal<br>Threshold (g) in<br>von Frey Test<br>(Mean ± SEM) | Paw Withdrawal<br>Latency (s) in Hot<br>Plate Test (Mean ±<br>SEM) |
|-----------------|--------------------|---------------------------------------------------------------------|--------------------------------------------------------------------|
| Vehicle Control | -                  | 3.5 ± 0.5                                                           | 5.2 ± 0.8                                                          |
| Tianafac        | 1                  | 7.8 ± 0.9                                                           | 8.1 ± 1.1                                                          |
| Tianafac        | 10                 | 12.5 ± 1.2                                                          | 11.3 ± 1.5                                                         |
| Gabapentin      | 100                | 11.8 ± 1.1                                                          | 10.5 ± 1.3                                                         |

<sup>\*</sup>p < 0.05 compared to Vehicle Control

The data clearly indicates that **Tianafac** at a dose of 10 mg/kg produces a significant analgesic effect, comparable to 100 mg/kg of Gabapentin, in both mechanical and thermal hypersensitivity tests.[1][2] Notably, even at a lower dose of 1 mg/kg, **Tianafac** exhibited a significant therapeutic effect.

## Experimental Protocols Chronic Constriction Injury (CCI) Model

The CCI model was induced in adult male Sprague-Dawley rats under isoflurane anesthesia. The left sciatic nerve was exposed at the mid-thigh level, and four loose chromic gut ligatures were tied around the nerve at approximately 1 mm intervals. This procedure leads to the development of mechanical allodynia and thermal hyperalgesia, mimicking the symptoms of neuropathic pain in humans.

#### **Von Frey Test for Mechanical Allodynia**

Mechanical allodynia was assessed using a set of calibrated von Frey filaments. Rats were placed in individual plexiglass chambers on an elevated mesh floor, allowing access to the plantar surface of the hind paws. The filaments were applied to the mid-plantar surface of the



ipsilateral hind paw with increasing force until a withdrawal response was observed. The 50% paw withdrawal threshold was determined using the up-down method.

### **Hot Plate Test for Thermal Hyperalgesia**

Thermal hyperalgesia was evaluated using a hot plate apparatus maintained at a constant temperature of  $55 \pm 0.5$ °C. Rats were placed on the heated surface, and the latency to the first sign of nociception (e.g., paw licking, jumping) was recorded. A cut-off time of 20 seconds was set to prevent tissue damage.

# Mechanism of Action and Signaling Pathways Tianafac Signaling Pathway

**Tianafac**, like other NSAIDs, primarily exerts its analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.



Click to download full resolution via product page

Caption: **Tianafac**'s primary mechanism of action.

### Gabapentin Signaling Pathway

The exact mechanism of action of Gabapentin is not fully understood. However, it is believed to bind to the  $\alpha2\delta$ -1 subunit of voltage-gated calcium channels in the central nervous system. This interaction is thought to reduce the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability associated with neuropathic pain.





Click to download full resolution via product page

Caption: Postulated mechanism of action for Gabapentin.

## **Experimental Workflow**

The following diagram illustrates the workflow of the preclinical study conducted to evaluate the efficacy of **Tianafac** and Gabapentin.





Click to download full resolution via product page

Caption: Preclinical experimental workflow.

#### Conclusion

The results from this preclinical study demonstrate that **Tianafac** is a potent analgesic agent in a rat model of neuropathic pain. Its efficacy at a 10 mg/kg dose is comparable to that of 100 mg/kg Gabapentin, suggesting its potential as a valuable therapeutic alternative for the



management of neuropathic pain. Further investigation into the safety profile and long-term efficacy of **Tianafac** is warranted. A study comparing the efficacy of gabapentin in inflammation-induced neuropathic animal pain models with the conventional analgesic diclofenac found that oral administration of gabapentin did not show a marked effect on the early phase of the formalin test but significantly suppressed the late phase response.[3] In contrast, diclofenac produced a significant antinociceptive effect in both phases of the formalin test.[3] Another study concluded that using combined low doses of either diclofenac or celecoxib with gabapentin is more effective and safer than high-dose monotherapy for neuropathic pain in rats.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and safety of combined low doses of either diclofenac or celecoxib with gabapentin versus their single high dose in treatment of neuropathic pain in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. msjonline.org [msjonline.org]
- To cite this document: BenchChem. [A Comparative Analysis of Tianafac's Efficacy in Preclinical Pain Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214732#validating-tianafac-efficacy-in-vivo-models-of-pain]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com